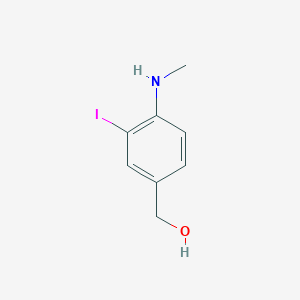
(3-Iodo-4-(methylamino)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodo-4-(methylamino)phenyl)methanol is an organic compound with the molecular formula C8H10INO. It is characterized by the presence of an iodine atom, a methylamino group, and a hydroxyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-4-(methylamino)phenyl)methanol typically involves the iodination of a precursor compound followed by the introduction of the methylamino group. One common method includes:
Iodination: The starting material, such as 4-methylaminophenol, is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the benzene ring.
Reduction: The resulting iodinated compound is then reduced to form the corresponding methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-iodo-4-(methylamino)benzaldehyde.
Reduction: Formation of 3-iodo-4-(methylamino)benzyl alcohol.
Substitution: Formation of 3-azido-4-(methylamino)phenylmethanol.
Scientific Research Applications
(3-Iodo-4-(methylamino)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Iodo-4-(methylamino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methylamino group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
(4-(Methylamino)phenyl)methanol: Lacks the iodine atom, resulting in different chemical properties and reactivity.
(3-Bromo-4-(methylamino)phenyl)methanol: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
(3-Chloro-4-(methylamino)phenyl)methanol:
Uniqueness: (3-Iodo-4-(methylamino)phenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where iodine’s reactivity and interactions are beneficial .
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
[3-iodo-4-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10INO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,10-11H,5H2,1H3 |
InChI Key |
NSMNCUNQDLVKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)
![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
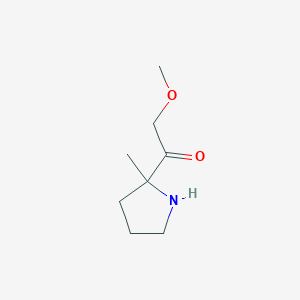
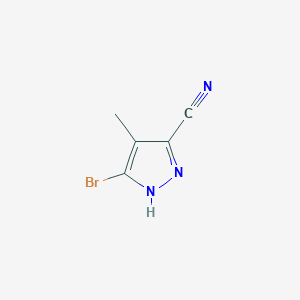
![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)

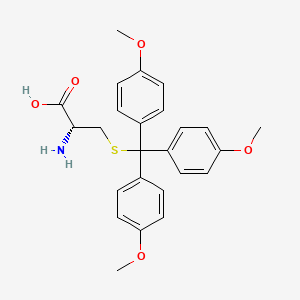
![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
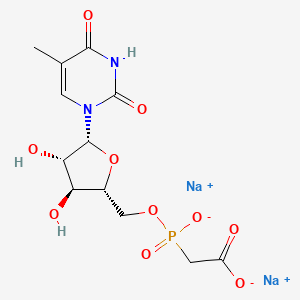
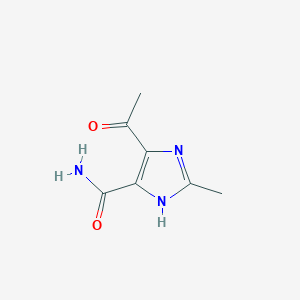

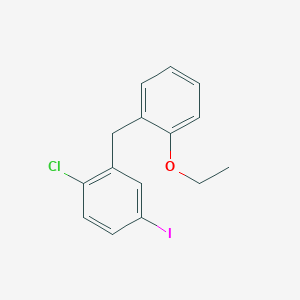
![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)

